2-(6-oxopyridazin-1(6H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

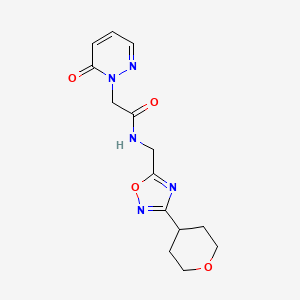

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an acetamide group to a 1,2,4-oxadiazole ring substituted with a tetrahydro-2H-pyran-4-yl moiety. Pyridazinones are well-documented for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 1,2,4-oxadiazole scaffold is recognized for enhancing metabolic stability and binding affinity in drug design . The tetrahydro-2H-pyran substituent introduces a cyclic ether, which may improve solubility and pharmacokinetic properties compared to aromatic substituents commonly seen in analogs .

Properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c20-11(9-19-13(21)2-1-5-16-19)15-8-12-17-14(18-23-12)10-3-6-22-7-4-10/h1-2,5,10H,3-4,6-9H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXORBPOJBKIQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features a complex structure that includes a pyridazine ring and an oxadiazole moiety. The synthesis typically involves multi-step reactions, including condensation and functional group modifications. For instance, the synthesis can be achieved through the reaction of 6-hydroxypyridazinones with various alkylating agents under controlled conditions to yield the desired product with high purity and yield.

Antiinflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic properties of similar pyridazine derivatives. For example, compounds derived from 6-substituted pyridazinones have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. In one study, several derivatives displayed COX-2 selectivity indices exceeding 96, indicating their potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities

| Compound | Activity Type | COX-2 Selectivity Index | Analgesic Efficacy (%) |

|---|---|---|---|

| Compound A | Anti-inflammatory | 96 | 47 |

| Compound B | Analgesic | 99 | 46 |

| Compound C | Anti-inflammatory | 98 | 45 |

The proposed mechanism of action for these compounds involves the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Additionally, some studies suggest that these compounds may also exhibit activity against other inflammatory pathways by inhibiting lipoxygenase (LOX) enzymes .

Case Studies

A notable case study involved the evaluation of a series of pyridazine-based sulfonamides for their inhibitory activities against carbonic anhydrase (CA) isoforms and COX enzymes. These compounds demonstrated promising multi-target anti-inflammatory effects, suggesting that structural modifications can enhance their biological profile .

Another study focused on a related compound that was tested for its analgesic properties in animal models. The results indicated significant pain relief comparable to standard analgesics like diclofenac at specific dosages .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have shown favorable absorption and distribution characteristics, with predicted bioavailability indices suggesting good potential for systemic administration .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Wide |

| Metabolism | Moderate |

| Excretion | Renal |

Scientific Research Applications

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article will explore its applications, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of oxadiazoles and pyridazines have shown efficacy against various cancer cell lines. These compounds may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth and survival pathways.

Case Study:

In a study focusing on oxadiazole derivatives, compounds similar to this compound demonstrated percent growth inhibitions (PGIs) of over 75% against several cancer cell lines, including OVCAR-8 and NCI-H40 .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. The presence of the oxadiazole group is known to enhance antimicrobial activity against both bacterial and fungal strains.

Case Study:

A related study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, with some derivatives showing significant inhibition zones in disc diffusion assays .

Neuroprotective Effects

Research suggests that compounds similar to this one may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action:

The neuroprotective effects are thought to arise from the ability of these compounds to modulate oxidative stress pathways and inhibit neuronal apoptosis. Experimental models have shown that certain derivatives can cross the blood-brain barrier and exert protective effects on neuronal cells exposed to toxic agents.

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target | Efficacy |

|---|---|---|---|

| This compound | Anticancer | Various cancer cell lines | PGI > 75% |

| Similar Oxadiazole Derivative | Antimicrobial | S. aureus, E. coli | Significant inhibition |

| Related Pyridazine Compound | Neuroprotective | Neuronal cells | Protective against apoptosis |

Comparison with Similar Compounds

Pyridazinone-Acetamide Hybrids

Pyridazinone-acetamide hybrids are a prolific class of bioactive compounds. Key analogs include:

Key Differences :

- Substituent Effects: Analogs 6e–6g feature piperazine/piperidine rings with aromatic substituents (e.g., benzyl, chlorophenyl), which may enhance lipophilicity but reduce solubility.

- Synthetic Yields: Yields for analogs range from 42–62%, suggesting that steric hindrance from bulkier groups (e.g., 4-chlorophenyl in 6f) may reduce efficiency.

1,2,4-Oxadiazole Derivatives

Compounds with 1,2,4-oxadiazole rings are frequently explored for their bioactivity:

Key Differences :

Acetamide-Linked Heterocycles

Acetamide bridges are common in drug design:

Key Differences :

- Structural Complexity: Goxalapladib’s naphthyridine core and fluorophenyl groups confer high molecular weight (~718 Da), which may limit bioavailability. The target compound’s smaller pyridazinone-oxadiazole framework (~350–400 Da) aligns better with Lipinski’s rules .

- Functional Groups: The oxazolidinone in introduces a five-membered lactam, favoring antibacterial activity. The target’s pyridazinone may broaden activity to inflammation or cancer .

Structure-Activity Relationship (SAR) Insights

- Pyridazinone Core: Essential for binding to targets like cyclooxygenase (COX) or kinases, as seen in .

- Oxadiazole Substitution : Tetrahydro-2H-pyran-4-yl may enhance solubility and reduce CYP450 interactions compared to aromatic groups in .

- Acetamide Linker : Facilitates conformational flexibility, critical for target engagement in analogs like 6e–6g .

Q & A

Q. What synthetic methodologies are most effective for synthesizing 2-(6-oxopyridazin-1(6H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

The compound can be synthesized via multi-step protocols involving cyclocondensation and nucleophilic substitution. For example:

- Step 1 : React 6-oxopyridazine derivatives with halogenated acetamide intermediates under reflux conditions using pyridine as a base and zeolite (Y-H) as a catalyst to facilitate cyclization .

- Step 2 : Introduce the tetrahydro-2H-pyran-4-yl oxadiazole moiety via coupling reactions, optimizing solvent polarity (e.g., ethanol/water mixtures) to enhance regioselectivity.

- Purification : Recrystallize the final product using ethanol or methanol to achieve >95% purity, monitored by HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : Use - and -NMR to verify the integration of pyridazine (δ 6.5–8.5 ppm) and oxadiazole (δ 7.0–8.0 ppm) protons, as well as the acetamide carbonyl signal (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H]) with <5 ppm mass accuracy.

- FT-IR : Key stretches include C=O (1680–1700 cm) and N-H (3200–3300 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during the synthesis of the oxadiazole moiety?

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites, molecular sieves) to improve reaction efficiency and reduce side products like uncyclized intermediates .

- Temperature Gradients : Perform kinetic studies at 80–150°C to identify optimal conditions for oxadiazole ring closure. Lower temperatures (<100°C) may favor intermediate stability, while higher temperatures accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but ethanol/water mixtures reduce side reactions during recrystallization .

Q. What computational approaches are recommended to predict the biological activity of this compound against kinase targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridazine-oxadiazole core and ATP-binding pockets of kinases (e.g., PI3Kα, MAPK). Focus on hydrogen bonding with conserved residues (e.g., Lys802 in PI3Kα) .

- MD Simulations : Perform 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to correlate structural features with IC values .

Q. How can contradictions between in vitro and in vivo antiproliferative activity data be resolved?

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability limitations. Low solubility (<10 µM) or rapid CYP450-mediated degradation may explain in vivo inefficacy .

- Formulation Strategies : Test nanocarriers (liposomes, PLGA nanoparticles) to enhance solubility and tumor targeting. For example, encapsulation efficiency >80% can improve plasma half-life by 3–5× .

- Dose Escalation Studies : Conduct in vivo xenograft models with escalating doses (10–100 mg/kg) to establish a therapeutic window, correlating tumor volume reduction with plasma concentrations (AUC) .

Q. What strategies are effective for isolating stereoisomers or regioisomers during synthesis?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients (90:10 to 70:30) to resolve enantiomers. Retention time differences >2 min indicate baseline separation .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts, selectively crystallizing the desired isomer .

- Dynamic Kinetic Resolution : Employ enzymes (lipases, esterases) to catalyze asymmetric transformations under mild conditions (pH 7–8, 25–37°C) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s cytotoxicity?

- Cell Line Selection : Use panels of cancer (e.g., MCF-7, A549) and non-cancerous (e.g., HEK293) lines to assess selectivity. Include positive controls (e.g., doxorubicin) and measure IC values via MTT assays (48–72 h exposure) .

- Statistical Design : Apply ANOVA with post-hoc Tukey tests (p<0.05) to compare treatment groups. Use GraphPad Prism for dose-response curve fitting (four-parameter logistic model) .

Q. What methods validate target engagement in mechanistic studies?

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (1–10 µM), lyse, and heat (37–65°C). Detect stabilized target proteins via Western blot or MS .

- Kinase Profiling : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects. A selectivity score (<10% inhibition of non-target kinases) confirms specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.